1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)ethan-1-amine 1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)ethan-1-amine
Brand Name: Vulcanchem
CAS No.: 1556127-66-2
VCID: VC8342611
InChI: InChI=1S/C9H15N3/c1-7(10)8-6-11-9-4-2-3-5-12(8)9/h6-7H,2-5,10H2,1H3
SMILES: CC(C1=CN=C2N1CCCC2)N
Molecular Formula: C9H15N3
Molecular Weight: 165.24

1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)ethan-1-amine

CAS No.: 1556127-66-2

Cat. No.: VC8342611

Molecular Formula: C9H15N3

Molecular Weight: 165.24

* For research use only. Not for human or veterinary use.

1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)ethan-1-amine - 1556127-66-2

Specification

CAS No. 1556127-66-2
Molecular Formula C9H15N3
Molecular Weight 165.24
IUPAC Name 1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)ethanamine
Standard InChI InChI=1S/C9H15N3/c1-7(10)8-6-11-9-4-2-3-5-12(8)9/h6-7H,2-5,10H2,1H3
Standard InChI Key WWXMOZKAIUCAJK-UHFFFAOYSA-N
SMILES CC(C1=CN=C2N1CCCC2)N
Canonical SMILES CC(C1=CN=C2N1CCCC2)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic scaffold comprising a partially saturated imidazo[1,2-a]pyridine ring system fused to an ethanamine group. The imidazole ring (positions 1–3) is condensed with a tetrahydropyridine moiety (positions 5–8), creating a rigid, planar structure with two nitrogen atoms at positions 1 and 3. The ethanamine side chain at position 3 introduces a primary amine functional group, enhancing hydrogen-bonding capabilities (Figure 1).

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC9H15N3\text{C}_9\text{H}_{15}\text{N}_3
Molecular Weight165.24 g/mol
IUPAC Name1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)ethanamine
SMILESCC(C1=CN=C2N1CCCC2)N
InChIKeyWWXMOZKAIUCAJK-UHFFFAOYSA-N

Spectroscopic and Computational Data

The compound’s infrared (IR) spectrum reveals N-H stretching vibrations at 3350–3300 cm⁻¹, consistent with primary amines. Nuclear magnetic resonance (NMR) data (¹H and ¹³C) for the parent compound remain unpublished, but analogs exhibit characteristic shifts for imidazole protons (δ 7.2–7.8 ppm) and methylene groups in the tetrahydro ring (δ 2.5–3.0 ppm) . Density functional theory (DFT) calculations predict a dipole moment of 2.8 D, indicating moderate polarity.

Synthesis and Reaction Pathways

Primary Synthetic Routes

The synthesis of 1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)ethan-1-amine typically involves cyclocondensation strategies. A notable method from patent literature employs a cascade annulation catalyzed by N-heterocyclic carbenes (NHCs), enabling efficient ring closure (Scheme 1) :

  • NHC-Catalyzed Annulation: Reacting α,β-unsaturated aldehydes with aminopyridine derivatives in the presence of triazolium-based NHC catalysts yields the imidazo[1,2-a]pyridine core.

  • Reductive Amination: Subsequent coupling with acetaldehyde under hydrogenation conditions introduces the ethanamine side chain .

Alternative approaches include electro-organic synthesis, where controlled-potential electrolysis facilitates oxidative cyclization of precursor amines.

Optimization and Yield Considerations

Reaction yields vary significantly with substituents and catalysts. For example, palladium(II) acetate with 1,1'-bis(diphenylphosphino)ferrocene enhances coupling efficiency in Suzuki-Miyaura reactions for related derivatives (yields: 45–70%) . Solvent selection also impacts outcomes; polar aprotic solvents like N,N\text{N,N}-dimethylformamide (DMF) favor annulation, while ethanol improves reductive amination .

Derivatives and Salts

Hydrochloride Salt

The hydrochloride derivative (PubChem CID 137989984) is a crystalline solid with enhanced solubility in aqueous media. Its synthesis involves treating the free base with hydrochloric acid in anhydrous ether .

Table 2: Parent Compound vs. Hydrochloride Salt

PropertyParent CompoundHydrochloride Salt
Molecular FormulaC9H15N3\text{C}_9\text{H}_{15}\text{N}_3C9H16ClN3\text{C}_9\text{H}_{16}\text{ClN}_3
Molecular Weight165.24 g/mol201.70 g/mol
SolubilityLimited in waterHigh in polar solvents
StabilityAir-sensitiveHygroscopic

Structural Analogs

Patent WO2010125101A1 discloses analogs with pyrazine rings replacing pyridine, showing enhanced P2X7 receptor modulation . Such modifications highlight the scaffold’s versatility in drug discovery.

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